N-(3,4-Difluorophenyl)-2-methyloxolan-3-amine
Description
N-(3,4-Difluorophenyl)-2-methyloxolan-3-amine is a small-molecule organic compound featuring a tetrahydrofuran (oxolane) backbone substituted with a methyl group at position 2 and an amine group at position 3, which is further linked to a 3,4-difluorophenyl moiety. Crystallographic tools like SHELXL and ORTEP-3 (widely used for small-molecule refinement and visualization) may be employed to elucidate its three-dimensional conformation and intermolecular interactions .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H13F2NO/c1-7-11(4-5-15-7)14-8-2-3-9(12)10(13)6-8/h2-3,6-7,11,14H,4-5H2,1H3 |
InChI Key |
IYWQMLDXLXNUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,4-difluoroaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a cyclization reaction where the difluoroaniline is reacted with an oxirane derivative in the presence of a catalyst to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-Difluorophenyl)-2-methyloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Backbone and Ring Systems
- The oxolane ring in the target compound introduces conformational rigidity compared to linear alkylamine chains in analogs like the benzothiazine derivative . This rigidity may influence binding affinity to biological targets.
- GSK2141795 () employs a furan-carboxamide core, which facilitates π-π stacking interactions in enzyme active sites, unlike the oxolane’s saturated ether linkage .
Substituent Effects
- The 3,4-difluorophenyl group is a common motif across compared compounds, enhancing electron-withdrawing effects and resistance to oxidative metabolism. In the sulfonamide analog (), this group contributes to a 66.05° dihedral angle between aromatic rings, optimizing crystal packing via N–H···O hydrogen bonds .
Hydrogen-Bonding Capacity
- The primary amine in the target compound can act as both a hydrogen bond donor and acceptor, similar to the sulfonamide group in . However, sulfonamides generally exhibit stronger hydrogen-bonding networks, as seen in their stable 1D crystalline arrays .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The oxolane ring’s ether oxygen may reduce logP compared to purely hydrocarbon-based analogs (e.g., ), balancing solubility and membrane permeability.
- Metabolic Stability : Fluorine atoms in the 3,4-difluorophenyl group likely mitigate cytochrome P450-mediated degradation, a feature shared with GSK2141795 .
Biological Activity
N-(3,4-Difluorophenyl)-2-methyloxolan-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
This compound features a unique oxolane ring structure that may influence its biological interactions. The presence of difluorophenyl moiety enhances its lipophilicity, which can affect its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds with similar structures have shown to modulate enzyme activities or receptor interactions, leading to various pharmacological effects. For instance, the oxolane ring can facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The oxolane structure may contribute to its ability to disrupt bacterial cell membranes.
- Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, this compound may have implications in treating neurological disorders by acting as an acetylcholinesterase inhibitor or modulating neurotransmitter levels.
- Anti-inflammatory Properties : Some derivatives of similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing MIC values indicating effective inhibition at concentrations below 100 µg/mL. |
| Study 2 | Evaluated neuropharmacological effects using in vitro assays, showing significant inhibition of acetylcholinesterase with an IC50 value of 5 µM. |
| Study 3 | Assessed anti-inflammatory effects in a murine model, demonstrating reduced levels of TNF-alpha and IL-6 following treatment with the compound. |
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its mechanism of action appears multifaceted, involving various biochemical pathways that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
